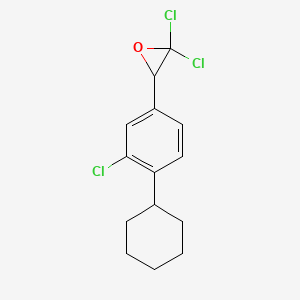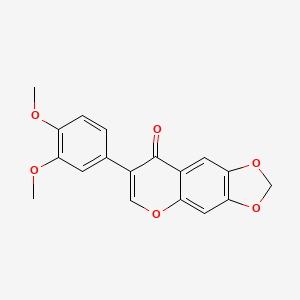
3',4'-Dimethoxy-6,7-methylenedioxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is a methoxyisoflavone, a type of isoflavonoid. Isoflavonoids are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone typically involves the use of methoxy-substituted phenyl derivatives and dioxolochromenone structures. The synthetic route may include steps such as methylation, cyclization, and methylenedioxy bridge formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced isoflavonoid derivatives.
Substitution: Replacement of functional groups, such as methoxy groups, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoflavonoids, while reduction may produce dihydroisoflavonoids. Substitution reactions can lead to a variety of functionalized isoflavonoid derivatives.
Applications De Recherche Scientifique
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of methoxyisoflavones.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory and metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone include:
- 5,3’-Dihydroxy-4’,5’-dimethoxy-6,7-methylenedioxyisoflavone
- 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone
Uniqueness
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylenedioxy groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61243-76-3 |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
7-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-4-3-10(5-15(13)21-2)12-8-22-14-7-17-16(23-9-24-17)6-11(14)18(12)19/h3-8H,9H2,1-2H3 |
Clé InChI |
CDJXBUDOGYLTOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=COC3=CC4=C(C=C3C2=O)OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
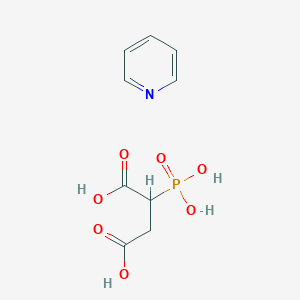
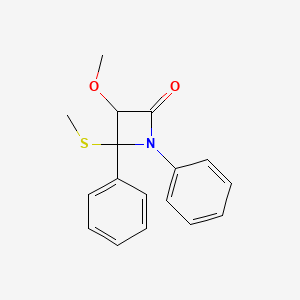
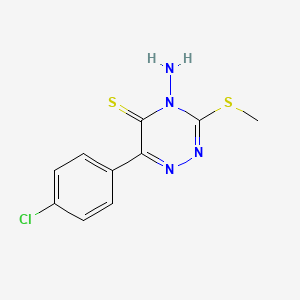
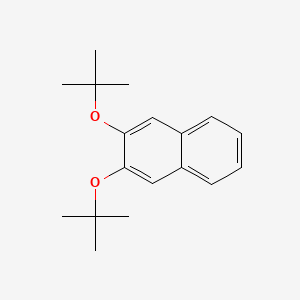
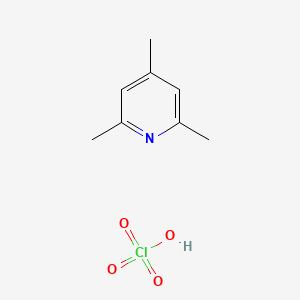
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
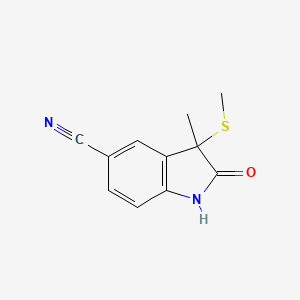
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
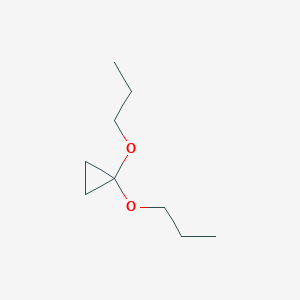
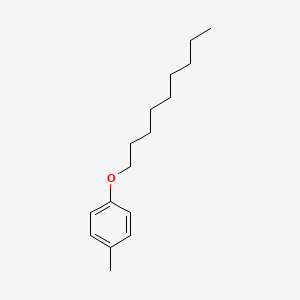
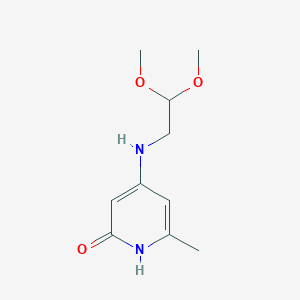
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
